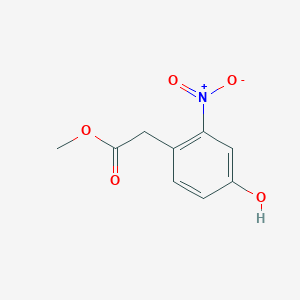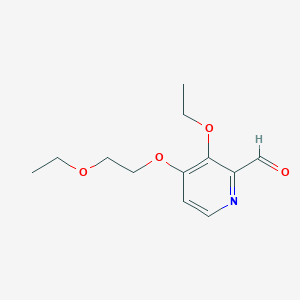
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, yielding the desired triazole compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow microreactor systems for better efficiency, and ensuring sustainable practices .
化学反応の分析
Types of Reactions: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazole ring or the chloropyridine moiety.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit collagen production in anti-fibrosis applications by targeting collagen prolyl 4-hydroxylases .
類似化合物との比較
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds share structural similarities and have diverse biomedical applications.
Uniqueness: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is unique due to its specific combination of a chloropyridine moiety and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H7ClN4O |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
4-(5-chloropyridin-2-yl)-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7ClN4O/c1-5-11-12-8(14)13(5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,12,14) |
InChIキー |
QPHOZFOYRZFAJG-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)N1C2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Allylamino-6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8328172.png)
![(2-(Isopropylamino)thiazolo[5,4-b]pyridin-5-yl)methanol](/img/structure/B8328178.png)










![4-Bromo-2-[(3,5-difluorophenoxy)methyl]benzoic acid](/img/structure/B8328243.png)
![1,6-Dichloro-9-fluorobenzo[c]-1,6-naphthyridine](/img/structure/B8328258.png)
